molecular formula C3H8ClN5 B1430659 methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride CAS No. 1461714-34-0

methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride

Cat. No.: B1430659
CAS No.: 1461714-34-0
M. Wt: 149.58 g/mol
InChI Key: UTLLVIHNFVCXLW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Identification

The systematic nomenclature of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The parent tetrazole structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, which forms the foundation for this derivative compound. The complete IUPAC name for the free base would be N-methyl-1-(1H-tetrazol-5-yl)methanamine, with the hydrochloride designation indicating the presence of the chloride counterion.

Related compounds in the tetrazole family demonstrate similar nomenclatural patterns, as evidenced by methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, which carries the IUPAC designation N-methyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride. The molecular formula for the base compound would be C3H8N5, while the hydrochloride salt adds chlorine to yield C3H9ClN5. The tetrazole ring system provides the core structural framework, with the methylene bridge connecting to the N-methylamine functionality.

Comparative analysis with structurally related compounds reveals systematic nomenclatural relationships. The compound (1H-tetrazol-5-ylmethyl)amine hydrochloride, bearing Chemical Abstracts Service number 31602-63-8, exhibits the molecular formula C2H6ClN5 and molecular weight of 135.56 grams per mole. This base structure provides the foundation upon which the additional methyl group creates the target compound. The systematic naming convention consistently reflects the tetrazole core, the methylene linker, and the amine functionality across this compound family.

Tautomerism and Conformational Analysis

Tetrazole compounds exhibit significant tautomeric behavior that fundamentally influences their chemical properties and stability characteristics. The parent tetrazole system demonstrates three distinct isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole, with the first two representing tautomeric equilibrium partners. High-level computational studies have revealed that tautomeric equilibria between 1H-tetrazole, 2H-tetrazole, and specialized carbene forms play crucial roles in thermal decomposition mechanisms.

The tautomeric behavior of tetrazole derivatives shows strong solvent dependence, with equilibrium positions shifting based on medium polarity. In crystalline phases, tetrazole compounds exist predominantly as the 1H-tautomer, while solution conditions promote coexistence of both 1H- and 2H-forms. The relative populations of these tautomers depend critically on solvent dielectric constants, with media having dielectric constants below approximately 7 favoring the 2H-tetrazole form, while higher dielectric environments stabilize the 1H-tautomer.

Conformational analysis of tetrazole derivatives requires sophisticated computational approaches to accurately predict molecular geometries and energy landscapes. Studies utilizing Gaussian computational packages with density functional theory methods have provided detailed insights into conformational preferences. The methylene bridge connecting the tetrazole ring to the amine functionality introduces additional conformational flexibility, creating multiple possible orientations that must be considered in comprehensive structural analysis.

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance methods, provide experimental validation of tautomeric equilibria in solution. The detection of different tautomeric forms through characteristic chemical shift patterns and coupling constants offers direct evidence for dynamic equilibrium processes. These equilibria significantly influence the compound's chemical reactivity and biological activity profiles.

Stereochemical Considerations

The stereochemical analysis of this compound requires careful consideration of the spatial arrangements around potential chiral centers and conformational preferences. The tetrazole ring system itself adopts a planar configuration due to its aromatic character, with six pi-electrons distributed across the five-membered heterocycle. This planarity constrains the overall molecular geometry and influences the relative positioning of substituent groups.

The methylene bridge connecting the tetrazole ring to the amine functionality represents a critical structural element that lacks inherent chirality but contributes significantly to overall molecular shape. The carbon atom in this bridge maintains tetrahedral geometry, allowing rotation around the carbon-nitrogen bonds that connect to both the tetrazole ring and the methylamine group. This rotational freedom creates multiple conformational states that exist in dynamic equilibrium under ambient conditions.

Computational studies of related tetrazole derivatives have employed advanced basis sets, including 6-311++G(d,p) and correlation-consistent polarized valence double-zeta configurations, to accurately predict stereochemical preferences. These calculations reveal that steric interactions between the methyl group on the amine nitrogen and the tetrazole ring system influence preferred conformational arrangements. The minimization of unfavorable interactions drives the adoption of specific spatial orientations that optimize molecular stability.

The hydrochloride salt formation introduces additional stereochemical complexity through ion-pair interactions. The protonation of the amine nitrogen creates a positive charge that must be balanced by the chloride anion, leading to specific spatial arrangements that optimize electrostatic interactions while minimizing steric strain. These ionic interactions can significantly influence the overall molecular conformation and crystal packing arrangements in solid-state structures.

Isotopic and Derivative Analogs

Isotopic labeling techniques have emerged as powerful tools for investigating the structural and dynamic properties of tetrazole derivatives. Nitrogen-15 enrichment represents the most commonly employed isotopic modification, providing unique insights into tautomeric equilibria and molecular rearrangement processes. The incorporation of nitrogen-15 labels into tetrazole rings enables direct observation of nitrogen environments through Nuclear Magnetic Resonance spectroscopy and facilitates detailed mechanistic studies.

Selective nitrogen-15 labeling strategies have been developed for tetrazole synthesis, including treatment of appropriate precursors with nitrogen-15 enriched nitrous acid and fusion reactions involving nitrogen-15 labeled aminotetrazole derivatives. These methods allow for precise placement of isotopic labels at specific positions within the tetrazole ring system, enabling targeted investigation of particular nitrogen environments and their roles in tautomeric processes.

Isotopic Analog Molecular Formula Labeling Position Spectroscopic Application
N7-15N Labeled C3H8ClN4(15N) Position 7 Tautomer identification
N8-15N Labeled C3H8ClN4(15N) Position 8 Equilibrium studies
Dual 15N Labeled C3H8Cl(15N)2N3 Multiple sites Mechanism elucidation

The analysis of carbon-13 to nitrogen-15 coupling constants provides definitive structural information for tetrazole derivatives. These coupling patterns allow unambiguous determination of ring fusion types and tautomeric forms present in solution. The measurement of J-coupling constants through specialized Nuclear Magnetic Resonance techniques, including amplitude-modulated spin-echo experiments, enables quantitative analysis of isotopomer populations and dynamic exchange processes.

Chemical derivatives of the parent compound have been synthesized to explore structure-activity relationships and expand synthetic utility. The compound methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride, bearing Chemical Abstracts Service number 1384429-04-2, represents a closely related analog with an additional methyl substituent on the tetrazole ring. This modification demonstrates how systematic structural variations can be introduced to investigate the effects of substitution patterns on chemical and biological properties.

Derivative compounds also include variations in the alkyl chain length connecting the tetrazole ring to the amine functionality. The compound methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride exemplifies this approach, incorporating an ethyl spacer rather than the methylene bridge present in the target compound. These systematic modifications provide valuable structure-activity data and enable optimization of desired properties through rational design approaches.

Properties

IUPAC Name

N-methyl-1-(2H-tetrazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-4-2-3-5-7-8-6-3;/h4H,2H2,1H3,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLLVIHNFVCXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNN=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-34-0
Record name methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride typically involves the reaction of methylamine with a tetrazole derivative under controlled conditions. One common method involves the reaction of methylamine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted tetrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride is primarily recognized for its potential in drug development. Tetrazole derivatives have been shown to possess a range of pharmacological activities:

  • Antimicrobial Activity : Compounds derived from tetrazoles exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain tetrazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anti-inflammatory and Analgesic Effects : Research indicates that tetrazole derivatives can also serve as anti-inflammatory agents. Specific compounds have shown promising analgesic activity in animal models, suggesting their potential use in pain management therapies .
  • Anticancer Properties : Some tetrazole compounds have been investigated for their anticancer effects. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Pharmacological Applications

The pharmacological profile of this compound extends to several therapeutic areas:

  • Antihypertensive Agents : Tetrazole derivatives are being explored as antihypertensive drugs. For example, the synthesis of compounds like Irbesartan involves tetrazole moieties that contribute to their efficacy in lowering blood pressure .
  • Antituberculosis Activity : Recent studies have highlighted the potential of tetrazole derivatives as antituberculosis agents. Certain compounds have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis, making them candidates for further development .

Biochemical Applications

In the realm of biochemistry, this compound is utilized for various applications:

  • Peptide Synthesis : The compound serves as a high-yielding reagent in peptide synthesis processes. Its ability to stabilize reactive intermediates makes it valuable in organic synthesis .
  • Buffer Solutions : It is also used as an organic buffer in biological and biochemical experiments due to its favorable pKa values and solubility characteristics .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against E. coli with MIC values comparable to penicillin.
Anti-inflammatoryCompounds showed up to 60% protection in analgesic assays compared to standard drugs like ibuprofen.
AntihypertensiveSynthesis of Irbesartan highlighted the role of tetrazole in antihypertensive activity.
Peptide SynthesisHigh yields reported when used as a coupling agent in peptide synthesis reactions.

Mechanism of Action

The mechanism of action of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it useful in drug design and development. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrazole derivatives, which vary in substituents, salt forms, and biological activity. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrazole Derivatives

Compound Name Molecular Formula Substituents Salt Form Key Properties/Applications References
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride C₅H₁₀ClN₅ - Tetrazole ring
- Methylaminomethyl group
Hydrochloride (mono) High solubility; potential bioisostere for drug design
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride C₆H₁₁ClN₅ - Cyclopropylmethyl group Hydrochloride (mono) Increased steric bulk; possible enhanced lipophilicity
Ethyl(1H-tetrazol-5-ylmethyl)amine dihydrochloride C₄H₁₁Cl₂N₅ - Ethylaminomethyl group Dihydrochloride Higher solubility due to additional Cl⁻; altered pharmacokinetics
Methyl[1-(1H-tetrazol-5-yl)ethyl]amine hydrochloride C₄H₉ClN₅ - Ethyl linkage between tetrazole and methylamine Hydrochloride (mono) Extended alkyl chain may improve membrane permeability
1-Methyl-1H-tetrazol-5-amine C₂H₅N₅ - No methylene or amine substituent Free base Lower molecular weight (99.09 g/mol); simpler structure

Key Differences and Implications

Ethyl vs. methyl substituents (e.g., vs. ) affect logP values, with longer alkyl chains increasing lipophilicity and possibly bioavailability.

Salt Forms: The dihydrochloride salt in ethyl(1H-tetrazol-5-ylmethyl)amine enhances aqueous solubility but may reduce stability under basic conditions compared to mono-hydrochloride salts.

This suggests that the tetrazole core, combined with appropriate substituents, is critical for bioactivity.

Synthetic Routes: Tetrazole derivatives are often synthesized via cycloaddition (e.g., azide-alkyne reactions ) or substitution reactions.

Biological Activity

Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride (CAS No. 1444604-63-0), also known as N-methyl-1H-tetrazol-5-amine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C₂H₆ClN₅
  • Molecular Weight : 135.56 g/mol
  • Synonyms : N-methyl-1H-tetrazol-5-amine hydrochloride

Tetrazole derivatives, including this compound, have been studied for their ability to inhibit protein arginine methyltransferases (PRMTs), which are involved in various cellular processes including gene expression regulation and signal transduction. Specifically, PRMT1 dysregulation is associated with several diseases, including cancer. Compounds targeting PRMTs can thus play a crucial role in therapeutic interventions.

1. Inhibition of Protein Arginine Methyltransferases

Recent studies have shown that certain tetrazole derivatives exhibit significant inhibitory effects against PRMT1. For instance, a study synthesized a series of 1-substituted 1H-tetrazole derivatives and identified compound 9a as a potent PRMT1 inhibitor with a non-competitive inhibition pattern concerning substrate arginine and S-adenosyl-L-methionine (SAM) .

2. Cytotoxicity and Antiviral Properties

Research has indicated that tetrazole derivatives possess cytotoxic properties against various cancer cell lines. In one study, N-(4-nitrophenyl)-1H-tetrazol-5-amine demonstrated significant cytotoxicity against A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (skin) cell lines while showing reduced toxicity to normal cells . Additionally, compounds derived from tetrazoles have been evaluated for their anti-HIV activity, with some exhibiting promising results .

Case Studies

Study Compound Tested Biological Activity Findings
Compound 9aPRMT1 InhibitionNon-competitive inhibition with high selectivity
N-(4-nitrophenyl)-1H-tetrazol-5-amineCytotoxicity in cancer cellsSignificant cytotoxicity against multiple cancer cell lines
Various Tetrazole DerivativesAnti-HIV ActivitySome derivatives showed promising antiviral effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-aminotetrazole with methylamine derivatives under acidic conditions. For yield optimization, use Design of Experiments (DoE) to systematically vary parameters like temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios. Evidence from tetrazole alkylation protocols suggests refluxing in ethanol with a 1.2:1 molar ratio of methylamine to tetrazole precursor maximizes yields . Monitoring via HPLC or LC-MS ensures reaction completion .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Analyze degradation products using NMR (e.g., disappearance of tetrazole proton signals at δ 8.5–9.5 ppm) and mass spectrometry. Thermodynamic data from NIST (e.g., ΔsubH° for related tetrazoles) can predict sublimation tendencies under high-temperature storage .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify methylamine protons (δ 2.5–3.0 ppm) and tetrazole ring protons (δ 8.0–9.5 ppm).
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹).
  • Elemental Analysis : Verify %C, %H, and %N to ±0.3% deviation from theoretical values.
    Cross-reference with analogs like [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride (CAS 33841-57-5) for spectral benchmarks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model the compound’s electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetic data (e.g., SN2 reaction rates with alkyl halides) to validate predictions. ICReDD’s workflow integrating quantum mechanics and experimental feedback is a validated framework for such studies .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for tetrazole derivatives?

  • Methodological Answer : Reconcile discrepancies by:

  • Reproducing Measurements : Use standardized calorimetry protocols (e.g., bomb calorimetry for ΔfH°gas).
  • Error Source Analysis : Assess purity (>98% by HPLC) and phase transitions (e.g., sublimation ΔsubH from NIST data ).
  • Meta-Analysis : Compare datasets across analogs (e.g., 5-amino-1-phenyltetrazole ) to identify systematic biases.

Q. How can this compound be functionalized for applications in coordination chemistry or drug discovery?

  • Methodological Answer : Explore:

  • Metal Complexation : React with transition metals (e.g., Cu(II), Zn(II)) in aqueous methanol. Monitor ligand exchange via UV-Vis (d-d transitions) and X-ray crystallography.
  • Derivatization : Introduce substituents via reductive amination or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize using robotic high-throughput screening (HTS) .

Q. What experimental and computational approaches validate the compound’s role as a catalyst or intermediate in heterocyclic synthesis?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N-tetrazole) to track incorporation into products like pyrazoles or triazoles .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated analogs to infer rate-determining steps.
  • In Silico Screening : Simulate transition states using COMSOL Multiphysics to predict catalytic efficiency .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bayesian statistical models to weigh conflicting results from different labs, prioritizing studies with rigorous QC/QA protocols (e.g., NIST-certified methods) .
  • Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts (e.g., PPE, fume hoods) as per institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride
Reactant of Route 2
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methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride

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